6-Iodohexanoyl chloride
Description
6-Iodohexanoyl chloride (C₆H₁₀IClO) is a halogenated acyl chloride characterized by an iodine atom at the terminal carbon of a six-carbon chain and a reactive chloride group at the carbonyl position. While specific data on this compound are absent in the provided evidence, its structure can be inferred from related compounds like 6-aminohexanoyl chloride (C₆H₁₂ClNO) .
Properties
CAS No. |
14500-34-6 |
|---|---|
Molecular Formula |
C6H10ClIO |
Molecular Weight |
260.5 g/mol |
IUPAC Name |
6-iodohexanoyl chloride |
InChI |
InChI=1S/C6H10ClIO/c7-6(9)4-2-1-3-5-8/h1-5H2 |
InChI Key |
SYKHBQXWNOIMST-UHFFFAOYSA-N |
SMILES |
C(CCC(=O)Cl)CCI |
Canonical SMILES |
C(CCC(=O)Cl)CCI |
Synonyms |
6-Iodohexanoyl chloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Differences
The primary distinction between 6-iodohexanoyl chloride and its analogs lies in the substituent at the sixth carbon. For example:
- 6-Aminohexanoyl chloride (C₆H₁₂ClNO): Features an amino (-NH₂) group instead of iodine, altering reactivity. The amino group enables participation in condensation or amidation reactions, whereas iodine may facilitate alkylation or cross-coupling processes .
- Hexachlorocyclohexane derivatives (e.g., CAS 27154-44-5): These are chlorinated cyclohexanes, structurally unrelated to acyl chlorides, and primarily used as pesticides or environmental pollutants .
Physicochemical Properties (Theoretical Comparison)
Research Findings and Limitations
- Synthesis Challenges: Halogenated acyl chlorides like this compound may require specialized conditions (e.g., anhydrous) to prevent hydrolysis, similar to 6-aminohexanoyl chloride .
Q & A
Q. What systematic review techniques are effective for synthesizing fragmented literature on this compound applications?
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